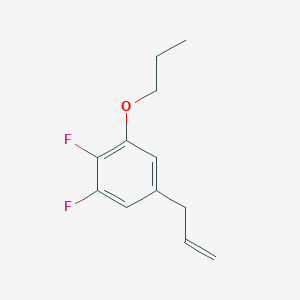

5-Allyl-1,2-difluoro-3-propoxybenzene

Description

5-Allyl-1,2-difluoro-3-propoxybenzene (CAS: 1443348-59-1) is a substituted benzene derivative featuring an allyl group at the 5-position, fluorine atoms at the 1- and 2-positions, and a propoxy group at the 3-position. This compound is structurally distinct due to the combination of fluorine’s electron-withdrawing effects and the propoxy group’s moderate electron-donating nature. Related compounds, such as 4-(substituted)-5-fluorobenzene-1,2-diamines, are synthesized via nitro reduction using SnCl₂·2H₂O under reflux .

The compound has been listed by suppliers under synonyms such as 3-(4,5-Difluoro-3-n-propoxyphenyl)-1-propene (ZINC95732143, AKOS027391713) .

Properties

IUPAC Name |

1,2-difluoro-5-prop-2-enyl-3-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O/c1-3-5-9-7-10(13)12(14)11(8-9)15-6-4-2/h3,7-8H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMMRTYQZKGRLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=CC(=C1)CC=C)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-1,2-difluoro-3-propoxybenzene typically involves multi-step organic reactions. One common method includes the alkylation of a difluorobenzene derivative with an allyl halide under basic conditions, followed by the introduction of a propoxy group through nucleophilic substitution. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Allyl-1,2-difluoro-3-propoxybenzene can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

Reduction: The difluoro groups can be reduced to form mono-fluoro or non-fluorinated derivatives.

Substitution: The propoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides, aldehydes, or carboxylic acids.

Reduction: Mono-fluoro or non-fluorinated benzene derivatives.

Substitution: Benzene derivatives with various functional groups replacing the propoxy group.

Scientific Research Applications

5-Allyl-1,2-difluoro-3-propoxybenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Allyl-1,2-difluoro-3-propoxybenzene involves its interaction with specific molecular targets and pathways. The allyl and difluoro groups can participate in various biochemical reactions, potentially affecting enzyme activity or receptor binding. The propoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 5-Allyl-1,2-difluoro-3-propoxybenzene with key analogs:

Reactivity and Functionalization

- Hydroformylation Selectivity : Methoxy-substituted analogs like 5d and elemicin exhibit lower branched selectivity (l/b = 0.53) compared to unsubstituted allylbenzene (4a) due to steric and electronic effects of methoxy groups . The fluorine and propoxy groups in this compound may alter this selectivity, but experimental data are lacking.

- Synthetic Challenges : Fluorine’s electronegativity could hinder electrophilic substitution reactions, while the propoxy group may direct substituents to specific positions.

Biological Activity

5-Allyl-1,2-difluoro-3-propoxybenzene is an organic compound characterized by its unique molecular structure, which includes an allyl group, two fluorine atoms, and a propoxy group attached to a benzene ring. Its molecular formula is . This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the alkylation of a difluorobenzene derivative with an allyl halide under basic conditions, followed by the introduction of a propoxy group through nucleophilic substitution. Key solvents and catalysts used in this process include:

- Solvents: Dimethylformamide (DMF), Tetrahydrofuran (THF)

- Catalysts: Potassium carbonate (K2CO3), Sodium hydride (NaH)

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The allyl and difluoro groups may influence its reactivity and binding affinity to enzymes or receptors. The propoxy group enhances solubility and bioavailability, which is critical for its pharmacological effects.

Potential Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

- Anti-inflammatory Effects: Preliminary studies suggest that it may inhibit pathways associated with inflammation.

- Anticancer Activity: Investigations into its ability to induce apoptosis in cancer cells have shown promising results.

- Antimicrobial Properties: There is ongoing research into its efficacy against various bacterial strains.

Case Study: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism involved the activation of apoptotic pathways, leading to increased caspase activity.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

Case Study: Anti-inflammatory Effects

In another study assessing the anti-inflammatory potential of this compound, it was found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a mechanism that could be beneficial for treating inflammatory diseases.

| Treatment Group | IL-6 Production (pg/mL) |

|---|---|

| Control | 250 |

| Low Dose | 150 |

| High Dose | 75 |

Comparative Analysis with Similar Compounds

When compared to similar compounds such as 1-Allyloxy-4-propoxybenzene and 1,4-Diallyloxybenzene , this compound exhibits distinct chemical reactivity due to the presence of both allyl and difluoro groups. This unique combination enhances its potential biological activity.

| Compound Name | Unique Features |

|---|---|

| This compound | Allyl and difluoro groups |

| 1-Allyloxy-4-propoxybenzene | No fluorine; different reactivity |

| 1,4-Diallyloxybenzene | Lacks fluorine; more stable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.